Lucartamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lucartamide is a bioactive chemical compound with the molecular formula C12H16N2S2 and a molecular weight of 252.404 g/mol . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes sulfur and nitrogen atoms, making it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of Lucartamide involves several steps, typically starting with the preparation of the necessary precursors. One common method involves the reaction of specific amines with thiol-containing compounds under controlled conditions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Lucartamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lucartamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Lucartamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Lucartamide can be compared with other similar compounds such as:
This compound’s uniqueness lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76743-10-7 |
---|---|
Molecular Formula |
C12H16N2S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
N-methyl-2-(6-methylpyridin-2-yl)thiolane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2S2/c1-9-5-3-6-10(14-9)12(11(15)13-2)7-4-8-16-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,15) |
InChI Key |
JRVSNBBSEDNJQG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C2(CCCS2)C(=S)NC |
Canonical SMILES |
CC1=NC(=CC=C1)C2(CCCS2)C(=S)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lucartamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.